Haliclorensin
Description
Significance of Marine Alkaloids in Chemical Biology
Marine alkaloids represent a large and structurally diverse class of natural products derived from marine organisms such as sponges, algae, and tunicates. rsc.orgfrontiersin.org These alkaline compounds, which contain nitrogen atoms in their structures, are of significant interest in chemical biology and drug discovery due to their potent and varied biological activities. rsc.orgresearchgate.net The unique and often complex chemical structures of marine alkaloids, which have no terrestrial counterparts, are a result of the extreme and competitive marine environments in which these organisms evolve. rsc.orgresearchgate.net
These compounds exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. rsc.orgresearchgate.net The structural diversity of marine alkaloids is vast, encompassing various chemical classes such as pyridines, quinolines, indoles, and complex macrocycles. frontiersin.org This chemical uniqueness makes them valuable as lead compounds for the development of new therapeutic agents. frontiersin.org Many marine alkaloids have been found to interact with specific biological targets, making them excellent tools for probing cellular pathways and mechanisms of disease. rsc.org Their potential for translation into clinical drugs is significant, with some derivatives already approved for medical use or in clinical trials. frontiersin.orgmdpi.com
Overview of Haliclorensin within the Context of Natural Product Discovery
This compound is a marine alkaloid that exemplifies the discovery of novel chemical scaffolds from marine sources. nih.govacs.org It belongs to the family of azamacrocyclic alkaloids, characterized by a large ring structure containing a nitrogen atom. acs.orgnih.gov this compound and its related compounds have been isolated from marine sponges of the genus Haliclona, specifically Haliclona tulearensis. nih.govacs.orgacs.org The discovery of this compound is part of a broader effort to explore marine invertebrates for new bioactive secondary metabolites. researchgate.net
The initial structure proposed for this compound was later revised following total synthesis efforts, a common occurrence in natural product chemistry that highlights the challenges in structural elucidation of complex molecules isolated in minute quantities. acs.orgcapes.gov.brrsc.org The journey from isolation to correct structural assignment and synthesis of this compound showcases the intricate process of natural product research. acs.org Research has also led to the discovery of several related compounds, including this compound B, C, and D, expanding this family of marine alkaloids. nih.govjst.go.jpacs.org
Historical Context of this compound Isolation and Initial Characterization
This compound was first reported in 1998 as a novel diamino alkaloid isolated from the marine sponge Haliclona tulearensis. nih.govacs.org The structure was initially proposed to be an azacyclodecane derivative based on spectroscopic data. nih.govacs.org However, subsequent work by Banwell and others, who synthesized the proposed structure, revealed that its spectroscopic data did not match that of the natural product. capes.gov.brrsc.org
This discrepancy led to a re-investigation and ultimately a revision of the structure of this compound. acs.orgresearchgate.net The correct structure was determined to be a different constitutional isomer, and the originally proposed structure was renamed isothis compound. acs.org The total synthesis of the revised structure confirmed its identity. acs.org It was also discovered that natural this compound exists as a mixture of enantiomers. acs.org Further investigations of Haliclona tulearensis led to the isolation of other related alkaloids, such as this compound C, which was obtained in very small amounts (2 mg from 86 g of wet sponge). nih.govjst.go.jp The structural confirmation of this compound C was also achieved through total synthesis. nih.gov
Scope and Objectives of Current this compound Research
Current research on this compound and its analogues is multifaceted, focusing on chemical synthesis, structural diversification, and biological evaluation. A primary objective is the development of efficient and enantioselective total syntheses for this compound and its related natural products like this compound C and halitulin. tdx.catacs.org These synthetic efforts are crucial not only for confirming structures but also for providing access to larger quantities of these compounds for biological studies, as they are typically isolated from their natural sources in very low yields. nih.govacs.org
Another key area of research is the synthesis of novel, non-natural analogues of this compound to explore structure-activity relationships. nih.govnih.gov For instance, the enantioselective synthesis of an ethyl analog of this compound C has been reported to investigate how structural modifications impact its biological profile. nih.govresearchgate.net
The biological activities of the this compound family of alkaloids remain a significant focus. Initial studies have shown that these compounds possess cytotoxic properties. innovareacademics.innih.gov For example, this compound has demonstrated strong cytotoxicity against P-388 mouse leukemia cells, and halitulin has shown activity against several tumor cell lines. acs.orgresearchgate.net Therefore, a major objective of ongoing research is to further elucidate the anticancer potential and the mechanism of action of these compounds. researchgate.net The discovery of new members of this family, such as this compound D from the sponge Neopetrosia chaliniformis, continues to expand the scope of research into the chemical diversity and therapeutic potential of these marine alkaloids. acs.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3-(3-methylazecan-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3 |
InChI Key |
PPPRFIZNQYJYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCN(C1)CCCN |
Synonyms |
haliclorensin |
Origin of Product |
United States |
Isolation and Structural Elucidation of Haliclorensin and Its Analogues
Discovery and Original Isolation of Haliclorensin
This compound and its related compounds were first discovered in marine sponges, which are well-documented as prolific producers of unique secondary metabolites. mdpi.comresearchgate.net The primary source organism for the initial isolation of this compound is the marine sponge Haliclona tulearensis. mdpi.comnih.govrsc.org This species, along with others from the Haliclona genus, has yielded a diverse array of bioactive alkaloids. mdpi.com Subsequently, a related compound, this compound D, was isolated from the Indonesian marine sponge Neopetrosia chaliniformis. rsc.orgresearchgate.net The discovery of these compounds in different species highlights the widespread distribution of this chemical class within marine invertebrates. mdpi.comresearchgate.net
| Compound | Source Organism(s) | Location of Collection (if available) |
| This compound | Haliclona tulearensis | Sodwana Bay, South Africa; Salary Bay, Madagascar |
| This compound B | Haliclona tulearensis | Salary Bay, Madagascar |
| This compound C | Haliclona tulearensis | Salary Bay, Madagascar |
| This compound D | Neopetrosia chaliniformis | Indonesia |
| Isothis compound | Haliclona tulearensis | Sodwana Bay, South Africa |
This table summarizes the source organisms for this compound and its known analogues.
The isolation of this compound and its congeners from their marine sponge hosts involves a series of meticulous extraction and purification steps. The general procedure begins with the collection of the sponge material, which is often frozen to preserve its chemical integrity. nih.gov The frozen sponge samples are then typically subjected to an extraction process using organic solvents like ethanol (B145695) or methanol. mdpi.comnih.gov This initial extract, a complex mixture of various compounds, is then partitioned between different solvents to separate components based on their polarity.
Further purification is achieved through various chromatographic techniques. maas.edu.mm Column chromatography, using stationary phases like silica (B1680970) gel, is a common method to separate the crude extract into fractions of decreasing complexity. maas.edu.mm High-performance liquid chromatography (HPLC) is then often employed for the final purification of the individual alkaloids, yielding the pure compounds for structural analysis. nih.gov For instance, in the isolation of this compound C, only 2 mg of the pure compound was obtained from 86 g of the frozen, wet sponge. researchgate.netnih.gov
Spectroscopic Characterization and Initial Structural Assignment
Once isolated, the structure of a new natural product is determined using a combination of spectroscopic methods. acs.orgchemrxiv.orgajchem-a.com For this compound, the primary techniques used were mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org High-resolution mass spectrometry (HRMS) provides the exact molecular weight and, consequently, the molecular formula of the compound. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the molecular framework. nih.govacs.org These techniques reveal the connectivity of atoms within the molecule. Based on the initial spectroscopic data, this compound was first proposed to be a novel diamino alkaloid featuring an azacyclodecane ring. nih.govresearchgate.net
Structural Revisions of this compound and Related Congeners (e.g., this compound B, C, D, Isothis compound)
The initial structural assignment of natural products is sometimes subject to revision as more data becomes available or through total synthesis. In the case of this compound, a reinvestigation of the spectroscopic data and subsequent synthetic efforts led to a significant structural revision. nih.govrsc.orgmdpi.comresearchgate.net The originally proposed structure was later found to be incorrect. nih.govrsc.org The revised and confirmed structure of this compound is 7-methyl-1,5-diazacyclotetradecane. researchgate.netresearchgate.net The compound corresponding to the initially proposed structure was subsequently named Isothis compound. nih.govmdpi.com
Following the initial discovery of this compound, several related analogues were also isolated and characterized. These include this compound B, C, and D. researchgate.netmdpi.comnih.gov this compound B is notable for containing a tetrahydropyrimidinium ring, a feature that is rare in natural products. mdpi.com this compound C was identified as 3-methylazacyclohexadecane. researchgate.netnih.gov The structural elucidation of these congeners was also accomplished through extensive spectroscopic analysis. researchgate.netnih.gov
| Compound | Initial Proposed Structure | Revised Structure |
| This compound | Azacyclodecane derivative | 7-methyl-1,5-diazacyclotetradecane |
| Isothis compound | - | The structure initially proposed for this compound |
This table highlights the structural revision of this compound.
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation, as different stereoisomers can have vastly different biological activities. wikipedia.org The absolute configuration of a chiral molecule, which describes the spatial arrangement of its atoms, can be determined using various techniques, including X-ray crystallography and vibrational circular dichroism (VCD). spectroscopyasia.comnih.govspark904.nlsioc-journal.cn
For this compound, the absolute configuration was a subject of investigation. Based on biogenetic considerations, the stereogenic center of this compound C was initially proposed to have the S configuration, similar to what was determined for the related alkaloids this compound and Halitulin. nih.govmdpi.com Further studies, including total synthesis of both possible enantiomers, confirmed the revised structure of this compound. researchgate.netresearchgate.net These investigations revealed that natural this compound exists as a mixture of the (S)- and (R)-enantiomers, with the (S)-enantiomer being the major component in a 3:1 ratio. researchgate.netresearchgate.net
This compound belongs to the broader class of azamacrocyclic alkaloids, which are characterized by a large ring containing at least one nitrogen atom. wikipedia.org This family of compounds includes other notable examples isolated from marine sponges, such as Halitulin, which was also found in Haliclona tulearensis. nih.govresearchgate.net
The structures of this compound and its analogues share similarities with other marine-derived alkaloids. For instance, the 1,5-diazacyclotetradecane core of the revised this compound structure is a key feature. The study of these related compounds provides valuable insights into their biosynthetic pathways and their potential as lead compounds for drug discovery. The structural diversity within this class of alkaloids, from simple monocyclic systems like this compound C to more complex structures, underscores the remarkable chemical creativity of marine organisms. mdpi.comresearchgate.net
Biosynthesis of Haliclorensin
Proposed Biogenetic Pathways of Haliclorensin
The biosynthesis of this compound is believed to follow a pathway that shares common elements with other related alkaloids found in Haliclona species, such as Halitulin. nih.govresearchgate.net The structural similarities between these molecules point towards a divergent synthesis from a common precursor. acs.org
Precursor Identification and Elucidation of Key Intermediates
While the complete biosynthetic pathway of this compound has not been fully elucidated in vivo, synthetic studies and biogenetic proposals offer significant insights into its likely precursors and key intermediates. The structural framework of this compound and its congener, Isothis compound, suggests they originate from a shared precursor. nih.govresearchgate.net It has been proposed that both the revised structure of this compound and the initially proposed structure, now known as Isothis compound, derive from a common 1,11-diazabicyclo[8.4]tetradecane intermediate. nih.govresearchgate.net
Total synthesis efforts have utilized various building blocks that may mimic the natural biosynthetic precursors. For instance, enantiopure 4-substituted-5-aminopentanols have been used as starting chiral building blocks for the synthesis of this compound. acs.orgresearchgate.net These linear amino alcohols are proposed to be key fragments in the construction of the larger macrocycle. One synthetic strategy involved the use of an N-hexenyl N-undecenyl amino derivative as a direct precursor to the 16-membered azacycle of this compound C, a related compound. acs.org Another approach utilized a common precursor for both this compound and Isothis compound, highlighting the likely divergence in the late stages of the biosynthetic pathway. acs.org
The polycyclic diamine alkaloid family, to which this compound belongs, is broadly proposed to be derived from simple universal building blocks such as ammonia, propenal, and long-chain dialdehydes. acs.org The specific long-chain precursors for this compound, however, are believed to be complex amino alcohol derivatives.
| Proposed Precursor/Intermediate Type | Role in Biosynthesis | Supporting Evidence |
| 1,11-diazabicyclo[8.4]tetradecane | Common bicyclic precursor for this compound and Isothis compound. nih.govresearchgate.net | Biogenetic proposals based on structural analysis. nih.govresearchgate.net |
| Enantiopure 4-substituted-5-aminopentanols | Chiral linear building blocks forming the backbone of the macrocycle. acs.orgresearchgate.net | Successful use in the total synthesis of this compound and related alkaloids. acs.orgresearchgate.net |
| N-hexenyl N-undecenyl amino derivative | Direct acyclic precursor for ring-closing metathesis to form the azamacrocycle. acs.org | Demonstrated in the total synthesis of this compound C. acs.org |
| Long-chain dialdehydes | General building blocks for polycyclic diamine alkaloids. acs.org | General biogenetic theory for the broader class of related compounds. acs.org |
Enzymatic Transformations in Azamacrocycle Formation
The formation of the characteristic azamacrocycle of this compound from its acyclic precursors necessitates a series of specific enzymatic transformations. While the exact enzymes have not been isolated, the chemical reactions required provide a basis for postulating their nature. Key transformations likely involve amide bond formation and ring cyclization events. nih.gov
In many biosynthetic pathways, the activation of carboxylic acids via adenylation (an ATP-dependent process) is a prerequisite for amide bond formation, often catalyzed by enzymes from the ATP-grasp family or nonribosomal peptide synthetases (NRPSs). nih.gov It is plausible that similar enzymatic machinery is involved in elongating the linear precursor of this compound.
The crucial step in forming the macrocyclic structure is the ring-closing reaction. In laboratory syntheses, ring-closing metathesis (RCM) has been a key strategy to construct the azacycle of this compound and its analogues. acs.orgtdx.catmdpi.com Nature employs a diverse array of cyclizing enzymes, such as intramolecular Michael addition (IMOMA) cyclases, to form heterocyclic rings. uni-hannover.de It is conceivable that a specialized cyclase facilitates the final ring closure in this compound biosynthesis, ensuring high stereoselectivity. The formation of such large, strained rings is an energetically demanding process that highlights the efficiency of enzymatic catalysis. nih.gov
Role of Associated Microorganisms in this compound Biosynthesis
There is growing evidence that many secondary metabolites isolated from marine invertebrates are, in fact, produced by their symbiotic microorganisms. researchgate.net This appears to be the case for this compound, with research pointing towards a microbial producer living in association with the Haliclona sponge.
Identification of Symbiotic Microbial Producers (e.g., Agromyces tropicus)
Research has identified a specific bacterial strain, with 99% similarity to the actinobacterium Agromyces tropicus, as a likely producer of this compound. researchgate.net This bacterium was isolated from the marine sponge Haliclona sp. collected from Untung Jawa Island, Jakarta. researchgate.net Analysis of the bacterial extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) revealed the presence of this compound, alongside other compounds also found in the host sponge, such as Halistanol (B14433394) sulphate C and a cyclic bis-1,3-dialkylpyridinium metabolite. researchgate.netresearchgate.net
Agromyces tropicus is a Gram-positive, rod-shaped, aerobic bacterium originally isolated from soil in Thailand. dsmz.denih.gov The discovery of this bacterium as a producer of marine natural products highlights the metabolic versatility of the genus Agromyces and underscores the importance of symbiosis in the chemical ecology of marine sponges. nih.gov
| Microorganism | Evidence for Production | Host Organism | Other Metabolites Produced |
| Agromyces tropicus | 99% 16S rDNA gene similarity to an isolated bacterial strain producing the compound. researchgate.net LC-MS/MS identification of this compound in the bacterial supernatant extract. researchgate.netresearchgate.net | Haliclona sp. researchgate.netresearchgate.net | Halistanol sulphate C, cyclic bis-1,3-dialkylpyridinium. researchgate.netresearchgate.net |
Host-Microbe Metabolic Interactions and Their Contribution to Metabolite Diversity
The relationship between the host sponge and its microbial symbionts is a complex metabolic partnership. core.ac.uk This interaction, often described as a host-microbe metabolic axis, involves the exchange and modification of metabolites, leading to a greater diversity of chemical compounds than either organism could produce alone. core.ac.uknih.gov
This combinatorial metabolism, where both host and microbial genomes contribute to the final product, is a key driver of chemical diversity in marine ecosystems. core.ac.uk The production of a suite of related compounds, including this compound, Halistanol sulphate C, and pyridinium (B92312) alkaloids by the same symbiotic system, supports the idea that these metabolic pathways are interconnected and contribute significantly to the chemical profile of the host sponge. researchgate.netresearchgate.net
Chemical Synthesis of Haliclorensin and Its Analogues
Total Synthesis Strategies for Haliclorensin
The total synthesis of a complex molecule like this compound requires a robust and well-planned strategy. The approach must efficiently assemble the carbon skeleton, construct the macrocyclic ring, and precisely control the stereochemistry of any chiral centers. Initial synthetic efforts were complicated by the fact that the originally proposed structure for this compound was later found to be incorrect; syntheses targeting this putative structure did not yield a compound matching the spectroscopic data of the natural product. capes.gov.brcapes.gov.brrsc.org This led to a structural revision and subsequent syntheses targeting the correct structure. researchgate.net
The construction of complex organic molecules can generally be categorized into two main strategies: linear and convergent synthesis. chemistnotes.com A linear synthesis assembles the target molecule in a stepwise fashion, with each step building upon the previous one in a single sequence. chemistnotes.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the molecule, which are then combined at a later stage to form the final product. chemistnotes.comwikipedia.org
In the context of this compound and its analogues, synthetic strategies often employ a highly convergent element by preparing a key chiral building block separately, which is then elaborated. nih.govacs.org For instance, the synthesis of this compound C and other Haliclona alkaloids utilizes enantiopure 4-substituted-5-aminopentanols as key starting fragments. acs.orgacs.orgnih.gov These fragments are synthesized independently and then subjected to a series of reactions, including chain elongation and macrocyclization, which can be viewed as a linear extension of the convergent starting point. nih.govtdx.cat
| Synthetic Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear Synthesis | Reactants are added sequentially in a single path to build the target molecule. | Straightforward to plan. | Overall yield drops significantly with each additional step. wikipedia.org |
| Convergent Synthesis | Key fragments of the target are synthesized independently and then combined. | Higher overall efficiency and yield. chemistnotes.com Allows for parallel development of fragments. | Requires careful planning of fragment coupling reactions. |
A critical step in the synthesis of this compound is the formation of its large azacyclohexadecane (16-membered) or related azamacrocyclic ring. nih.govnih.gov Among the various methods available for macrocyclization, Ring-Closing Metathesis (RCM) has emerged as a powerful and widely used strategy in the synthesis of this compound and its analogues. mdpi.comnih.gov
RCM utilizes transition metal catalysts, most notably ruthenium-based complexes like the Grubbs catalysts, to form a new double bond between two terminal alkene functionalities within the same molecule, thereby closing the ring. mdpi.comnih.gov In a typical synthesis of a this compound analogue, a linear precursor containing two terminal double bonds is prepared. acs.orgtdx.cat This diene is then treated with a second-generation Grubbs catalyst under dilute conditions, which favors the intramolecular RCM reaction over intermolecular polymerization, to yield the desired macrocyclic alkene. mdpi.com This macrocycle can then be hydrogenated to afford the final saturated azamacrocycle. mdpi.com
For example, the synthesis of the ethyl analog of this compound C involved the macrocyclization of a diene precursor using the second-generation Grubbs catalyst in refluxing dichloromethane, which successfully provided the 16-membered ring as a mixture of E/Z diastereoisomers. mdpi.com
While RCM is a prominent method, other strategies for macrocycle formation have also been explored. An alternative approach involves ring-expansion reactions, such as a sequential aza-Claisen rearrangement and Zip reaction, to form the aza-macrocycle ring system of this compound. nih.gov
This compound and its related alkaloids are chiral molecules, and their biological activity is often dependent on their specific stereochemistry. byjus.com Therefore, developing enantioselective syntheses that can produce a single, desired enantiomer is a primary goal. byjus.com Synthetic chemists have employed several core strategies to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chiral building blocks.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable methods for asymmetric synthesis. researchgate.net
In the synthesis of this compound alkaloids, this approach is exemplified by the use of phenylglycinol as a chiral auxiliary. acs.orgacs.org (R)-phenylglycinol can be condensed with a δ-oxoester to create a rigid, bicyclic lactam scaffold. acs.orgresearchgate.net The inherent chirality of the phenylglycinol unit directs the stereochemical outcome of subsequent reactions. Once the desired stereocenters are set, the auxiliary is cleaved from the molecule, leaving behind an enantiomerically pure product. researchgate.net This method has been fundamental in generating the chiral aminopentanol fragments required for the synthesis. nih.govresearchgate.net
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org This field includes organocatalysis, transition-metal catalysis, and biocatalysis. frontiersin.org
In the documented syntheses of this compound, the primary strategy for introducing chirality relies on substrate control via chiral building blocks derived from chiral auxiliaries. nih.govacs.org While catalytic methods are employed for key transformations, such as the Ring-Closing Metathesis (RCM) which uses a Grubbs catalyst, this specific step does not typically create the stereocenter. mdpi.com Instead, the RCM reaction cyclizes a substrate that already contains the pre-existing chiral information. The catalyst facilitates the ring formation but does not induce the initial asymmetry. mdpi.com However, the broader field of asymmetric catalysis offers many powerful reactions that are central to modern organic synthesis. frontiersin.org
The use of enantiopure building blocks, often referred to as the "chiral pool" approach, is a cornerstone of many total syntheses. This strategy is central to the synthesis of this compound and its analogues. nih.gov The key chiral building blocks are enantiopure 4-substituted 1,5-amino alcohols. acs.orgnih.gov
A highly effective and versatile method for preparing these building blocks starts with (R)-phenylglycinol. acs.org
Lactam Formation: The chiral amino alcohol, (R)-phenylglycinol, is condensed with a racemic γ-substituted δ-oxoester. This reaction forms a bicyclic oxazolopiperidone lactam. Notably, this process often proceeds via a dynamic kinetic resolution, where the less stable diastereomer epimerizes and funnels into the more stable, desired product, thus providing the chiral lactam in high yield and stereoselectivity. acs.orgacs.orgnih.gov
Reductive Ring Opening: The crucial step is the reductive opening of the rigid lactam scaffold. Treatment with lithium amidotrihydroborate (LiNH₂BH₃) promotes a complex sequence involving the reductive opening of both the oxazolidine (B1195125) and lactam rings. nih.govresearchgate.net
Fragment Generation: This reductive cleavage ultimately yields an enantiopure 4-substituted-5-aminopentanol derivative. acs.orgnih.gov This linear amino alcohol serves as the versatile chiral building block containing the critical stereocenter required for the synthesis of the target Haliclona alkaloids, such as this compound and this compound C. nih.govacs.orgtdx.cat
This building block approach is powerful because once the chiral fragment is secured, it can be elaborated through various synthetic operations—such as chain elongation and macrocyclization—to access the final natural product and its analogues. nih.govmdpi.com
Enantioselective Synthesis of this compound and Stereoisomers
Synthetic Confirmation and Revision of Natural Product Structures
The initial structural assignment of this compound, a diamino alkaloid isolated from the marine sponge Haliclona tulearensis, was later proven incorrect through synthetic efforts. nih.govrsc.org Originally, the structure was proposed to be (-)-(3S)-1-(3-aminopropyl)-3-methylazacyclodecane. capes.gov.br However, when multiple research groups independently synthesized this proposed structure, they discovered that the nuclear magnetic resonance (NMR) data and optical rotation of the synthetic compound did not align with the data reported for the natural isolate. capes.gov.brcapes.gov.br
This led to a structural revision, and a new structure, (S)-7-methyl-1,5-diazacyclotetradecane, was proposed for this compound. nih.govacs.orgresearchgate.netcnu.ac.kr The confirmation of this revised structure was subsequently accomplished through its total synthesis. nih.govrsc.orgacs.orgresearchgate.net This synthetic confirmation solidified the new structural assignment. rsc.orgacs.org The originally proposed structure for this compound was then renamed isothis compound. nih.gov Further investigation into the natural product revealed that this compound exists as a 3:1 mixture of the (S)- and (R)-enantiomers. researchgate.net
The successful synthesis and structural revision of this compound underscore the crucial role of total synthesis in verifying the structures of complex natural products.
Development of this compound Analogues through Synthetic Modification
The synthesis of analogues of natural products is a common strategy to explore structure-activity relationships and develop new compounds with potentially improved or novel biological activities. mdpi.com In the case of the this compound family, researchers have synthetically modified the natural structures to create new analogues. mdpi.comnih.govmdpi.com
An example of this is the enantioselective synthesis of the ethyl analogue of this compound C. mdpi.comnih.govnih.gov this compound C, another alkaloid isolated from Haliclona tulearensis, has the structure of 3-methylazacyclohexadecane. mdpi.comnih.gov The synthesis of its ethyl analogue was undertaken to investigate the biological potential of modified this compound structures. mdpi.com
The development of such synthetic analogues provides valuable compounds for biological screening and contributes to a deeper understanding of how structural modifications affect the activity of the this compound class of marine alkaloids. mdpi.com
Preclinical Biological Investigations of Haliclorensin
Cellular and Molecular Mechanisms of Action
Enzyme Inhibition Studies
Haliclorensin and its related compounds have been the subject of various enzyme inhibition studies to elucidate their mechanism of action. A notable target is the lysine (B10760008) methyltransferase SETD8, which is the sole enzyme known to monomethylate histone H4 at lysine 20 (H4K20me1). This methylation event is crucial for regulating diverse biological processes, including DNA damage response and cell cycle progression. acs.orgnih.gov Inhibition of SETD8 is expected to induce a proapoptotic phenotype by depleting H4K20 monomethylation, which can lead to cell cycle arrest. nih.gov
Some inhibitors of SETD8 have been shown to be competitive with the peptide substrate and noncompetitive with the cofactor S-adenosyl-l-methionine (SAM). acs.org The development of selective inhibitors that can block SETD8 is an active area of research, with some studies focusing on transition-state inhibitors. d-nb.info
While direct inhibitory data for this compound on a broad panel of enzymes is not extensively detailed in the provided results, the activity of related marine alkaloids and synthetic compounds provides a framework for its potential interactions. For instance, other marine natural products have shown inhibitory activity against enzymes like acetylcholinesterase, a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.comnih.gov The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can have various physiological effects. wikipedia.org
The table below summarizes the inhibitory activities of compounds related to this compound against various enzymes.
| Compound/Compound Class | Target Enzyme | Inhibition Details |
| UNC0379 (SETD8 Inhibitor) | SETD8 | Competitive with peptide substrate, noncompetitive with SAM cofactor. acs.org |
| SPS8I1 (SETD8 Inhibitor) | SETD8 | IC50 of 0.21 μM; substrate-dependent inhibitor. nih.gov |
| SPS8I2 (SETD8 Inhibitor) | SETD8 | IC50 of 0.5 μM; no substrate or SAM dependence. nih.gov |
| SPS8I3 (SETD8 Inhibitor) | SETD8 | IC50 of 0.5 μM; both substrate- and SAM-dependent inhibitor. nih.gov |
| Imidazo[1,2-a]pyridine derivative | CDK2 | 10.2% inhibition at a concentration of 20 µM. researchgate.net |
Effects on Cellular Processes
Cell Cycle Progression: The cell cycle is a fundamental process that allows cells to divide and produce new cells. mdpi.com It is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). nih.gov this compound and related compounds can influence cell cycle progression. Inhibition of SETD8, a known target of related compounds, leads to defects in the S/G2/M phases of the cell cycle. nih.gov This is consistent with the observation that a lack of de novo histone synthesis, which is related to SETD8's function, can cause a cell cycle arrest in the G2 phase. elifesciences.org The progression through the cell cycle is a series of orchestrated events, and its deregulation is a hallmark of cancer. plos.orgwikipedia.orgresearchgate.net
ROS Production: Reactive oxygen species (ROS) are highly reactive molecules produced during normal cellular metabolism. mdpi.comwikipedia.org While essential for cell signaling, excessive ROS can cause damage to cellular components. mdpi.comwikipedia.orgmdpi.com Some compounds can induce cytotoxicity by increasing intracellular ROS levels. wcrj.net ROS production can be initiated by various internal and external factors and can affect signal transduction cascades and other processes essential for cell cycle progression. uu.nl Mitochondria are a major source of cellular ROS. biorxiv.orgmdpi.com The interplay between ROS and the cell cycle is complex; low levels of ROS can promote cell cycle progression, while high levels can lead to cell cycle arrest. mdpi.comnih.govuu.nl
Modulation of Specific Receptors
While direct studies on this compound's interaction with specific receptors are limited, related cyclic alkylpyridinium dimers, such as cyclostellettamines, are known to modulate muscarinic receptors. researchgate.net Muscarinic receptors are a type of cholinergic receptor activated by acetylcholine and are involved in a wide range of functions in the central and peripheral nervous systems. nih.govrushim.ru Dysfunction of these receptors has been linked to various diseases. nih.gov
Mitochondrial Activity Modulation
Mitochondria play a crucial role in cellular energy production and are also involved in cell death pathways. researchgate.netnih.govnih.gov Extracts from the marine sponge genus Haliclona, from which this compound is derived, have been shown to cause a decrease in the mitochondrial membrane potential. researchgate.net Some related compounds can modulate mitochondrial function, which can be a therapeutic strategy for certain diseases. mdpi.combiorxiv.orgprobiologists.com For instance, Neopetroside A, another marine natural product, has been found to upregulate mitochondrial functions. acs.org
In Vitro Biological Activity Spectrum
Cytotoxicity against Various Cell Lines
This compound and its analogs have demonstrated significant cytotoxic activity against a range of cancer cell lines. The National Cancer Institute (NCI) considers extracts with IC50 values less than 30 µg/mL against cancer cell lines as promising for the isolation of bioactive compounds. nih.gov
A novel diamino derivative of this compound, possessing an azacyclodecane ring, exhibited strong cytotoxicity against P-388 mouse leukemia cells with an IC50 value of 0.1 mg/mL. researchgate.net The NCI-60 screen, which evaluates compounds against 60 different human tumor cell lines, is a valuable tool for identifying selective anticancer agents. mdpi.comrevvity.co.jp The cytotoxicity of a compound is often evaluated using the MTT assay, which measures the metabolic activity of cells. nih.govjapsonline.com
The table below presents a summary of the cytotoxic activities of this compound and related compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/GI50 Value |
| This compound derivative | P-388 | Mouse Leukemia | 0.1 mg/mL researchgate.net |
| Papuamine (B1245492) | SF-295 | Glioblastoma | 0.8 μM acs.orgnih.gov |
| Papuamine | UO-31 | Renal Cancer | - nih.gov |
| Papuamine | A498 | Renal Cancer | - nih.gov |
| Haliclonadiamine | SF-295 | Glioblastoma | - nih.gov |
| Haliclonadiamine | UO-31 | Renal Cancer | - nih.gov |
| Haliclonadiamine | A498 | Renal Cancer | - nih.gov |
| Myrifragranone C | A2780 | Ovarian Cancer | 14.1 μM e-nps.or.kr |
| Myrifragranone C | TOV-112D | Ovarian Cancer | 16.9 μM e-nps.or.kr |
| Myrifragranone C | SK-OV3 | Ovarian Cancer | 33.4 μM e-nps.or.kr |
| Geldanamycin derivative 2 | MCF-7 | Breast Cancer | 105.62 µg/ml japsonline.com |
| Geldanamycin derivative 3 | MCF-7 | Breast Cancer | 82.50 µg/ml japsonline.com |
| EA-fraction of A. ferox Copel | HTB | Lung Cancer | 78.96 µg/mL ekb.eg |
| Lipo-CDDP/DADS | MDA-MB-231 | Breast Cancer | Significant efficacy mdpi.com |
| Lipo-CDDP/DADS | A549 | Lung Cancer | Significant efficacy mdpi.com |
| Azide 5a | SF-539 | Glioblastoma | Predicted cytotoxic mdpi.com |
| Azide 5a | UACC-62 | Melanoma | Predicted cytotoxic mdpi.com |
| Azide 5a | SN12C | Renal Carcinoma | Predicted cytotoxic mdpi.com |
| Azide 5a | HOP-62 | Non-small Cell Lung Carcinoma | Predicted cytotoxic mdpi.com |
| Azide 5a | OVCAR-3 | Ovarian Carcinoma | Predicted cytotoxic mdpi.com |
| Azide 5a | T47D | Breast Carcinoma | Predicted cytotoxic mdpi.com |
Antimicrobial Efficacy (e.g., Antibacterial, Anti-biofilm Properties)
This compound, an alkaloid originally isolated from the marine sponge Haliclona tulearensis, has been identified in extracts demonstrating antimicrobial properties. innovareacademics.inpharmacophorejournal.com Research into bacteria associated with Haliclona (gellius) sp. has suggested that symbiotic microorganisms may play a role in the synthesis of metabolites like this compound. innovareacademics.inresearchgate.net In one study, liquid chromatography-mass spectrometry (LC-MS/MS) analysis identified this compound in active fractions derived from the supernatant extract of the actinobacteria Agromyces tropicus, which was isolated from the sponge. innovareacademics.inresearchgate.net These fractions showed the highest activity against Gram-positive bacteria. innovareacademics.in
Further investigations into organic extracts from the Persian Gulf sponge Haliclona sp. also pointed to the presence of this compound. pharmacophorejournal.com The diethyl ether extract of this sponge, which was found to contain this compound among other compounds, exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. pharmacophorejournal.com The minimum inhibitory concentration (MIC) of this extract was most effective against Bacillus subtilis, recorded at 3.12 mg/ml. pharmacophorejournal.com While these studies indicate that extracts containing this compound are biologically active, information specifically detailing its anti-biofilm properties is limited in the current literature. However, related compounds from marine sponges, such as halistanol (B14433394) sulfate, have been shown to inhibit biofilm formation in bacteria like Streptococcus mutans. researchgate.net
Interactive Data Table: Antimicrobial Activity Associated with this compound-Containing Extracts
| Extract Source | Target Microorganism | Observed Activity | Reference |
| Haliclona sp. associated Agromyces tropicus | Gram-positive bacteria | Active antibacterial fractions contained this compound. | innovareacademics.inresearchgate.net |
| Haliclona sp. (Persian Gulf) | Bacillus subtilis | Diethyl ether extract showed an MIC of 3.12 mg/ml. | pharmacophorejournal.com |
| Haliclona sp. (Persian Gulf) | Staphylococcus aureus | Diethyl ether extract showed an MIC of 12.5 mg/ml. | pharmacophorejournal.com |
| Haliclona sp. (Persian Gulf) | Escherichia coli | Diethyl ether extract showed an MIC of 12.5 mg/ml. | pharmacophorejournal.com |
| Haliclona sp. (Persian Gulf) | Pseudomonas aeruginosa | Diethyl ether extract showed an MIC of 12.5 mg/ml. | pharmacophorejournal.com |
Anti-inflammatory and Neuroprotective Potentials
Direct preclinical studies focusing on the anti-inflammatory and neuroprotective activities of this compound itself are not extensively documented. However, research into the broader chemical diversity of the Haliclona genus reveals that related compounds possess significant biological activities in these areas. For instance, halipeptin A, an amide isolated from a Haliclona sp. sponge from the Vanuatu Islands, displays potent anti-inflammatory effects. nih.gov Similarly, other marine natural products have been investigated for their neuroprotective potential. nih.govnih.govmdpi.com Manzamine alkaloids, also found in Haliclona sponges, are noted for their activity as neuroprotective and anti-inflammatory agents. researchgate.net The potential of these related compounds suggests that the structural class to which this compound belongs is of significant interest for inflammation and neuroprotection research, though specific data on this compound is pending.
In Vivo Preclinical Models (Non-Human)
Preclinical evaluation of this compound and its analogs has been conducted in various non-human in vivo models, primarily focusing on hepatoprotective and cytotoxic activities. nih.govnih.govnih.gov These studies are crucial for establishing the potential therapeutic relevance of this class of marine alkaloids before any consideration for clinical trials. nanbiosis.esreactionbiology.comeddc.sg
Hepatoprotective Activity in Zebrafish Models
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for toxicological and hepatoprotective studies. biorxiv.orgpharmacoj.commdpi.com In a significant study, a new analog named this compound D was isolated from the South China Sea marine sponge Neopetrosia chaliniformis. nih.govnih.gov This discovery was made alongside four new indole-C-mannopyranoside alkaloids, designated neopetrosins A-D. nih.gov The researchers utilized a zebrafish model to evaluate the in vivo hepatoprotective activity of these compounds. nih.govnih.gov The results demonstrated that neopetrosins A, B, and D exhibited moderate hepatoprotective properties at a concentration of 20 μM. nih.govnih.gov While the study did not report hepatoprotective activity for this compound D itself, its co-occurrence with these active compounds underscores the potential of this structural family in liver protection research. nih.gov
Interactive Data Table: Hepatoprotective Screening of this compound D and Co-isolated Compounds in Zebrafish
| Compound Tested | Animal Model | Concentration | Outcome | Reference |
| Neopetrosin A | Zebrafish (Danio rerio) | 20 μM | Exhibited hepatoprotective activity. | nih.govnih.gov |
| Neopetrosin B | Zebrafish (Danio rerio) | 20 μM | Exhibited hepatoprotective activity. | nih.govnih.gov |
| Neopetrosin D | Zebrafish (Danio rerio) | 20 μM | Exhibited hepatoprotective activity. | nih.govnih.gov |
| This compound D | Zebrafish (Danio rerio) | 20 μM | Activity not reported in the study. | nih.govnih.gov |
Evaluation in Other Relevant Animal Models (e.g., Murine models for related compounds)
Beyond zebrafish, this compound has been evaluated in murine (mouse) models, where it has demonstrated notable biological activity. Specifically, this compound was shown to have significant cytotoxicity against P-388 mouse leukemia cells. nih.govresearchgate.netresearchgate.net This finding has been a key driver for further research, including efforts toward the total synthesis of the molecule to enable more extensive biological testing. nih.govresearchgate.nettdx.cat The significant in vivo effect in a murine cancer model highlights its potential as a cytotoxic agent, which is a cornerstone of many preclinical oncology drug development programs. crownbio.com
Structure Activity Relationship Sar Studies of Haliclorensin Analogues
Design and Synthesis of Haliclorensin Derivatives for SAR Analysis
The exploration of this compound's therapeutic potential has led to the synthesis of at least one specific derivative: the ethyl analog of this compound C. The enantioselective synthesis of this compound has been successfully reported, demonstrating the feasibility of modifying the original molecular structure. This process began with a chiral amino alcohol building block derived from a phenylglycinol-derived oxazolopiperidone lactam, which established the necessary S stereocenter. Key steps in this synthesis included the incorporation of an undecene chain, methylenation of a pentanol moiety, and a ring-closing metathesis to form the macrocyclic structure nih.gov.
However, beyond this single example, there is a notable absence of published research detailing the design and synthesis of a broader library of this compound derivatives for the explicit purpose of SAR analysis. Such studies are crucial for understanding which parts of the molecule can be altered to potentially enhance its biological effects.
Identification of Pharmacophoric Elements Critical for Biological Activity
Pharmacophore modeling is a critical step in drug discovery that identifies the essential steric and electronic features of a molecule required for its biological activity. For this compound, there is currently no publicly available research that delineates its pharmacophoric elements. The identification of these features would necessitate the synthesis and biological evaluation of numerous analogues with systematic modifications to different parts of the chemical scaffold. Without such studies, the specific components of the this compound molecule that are critical for its biological interactions remain unknown.
Impact of Stereochemistry on Biological Efficacy
The stereochemistry of a molecule can have a profound impact on its biological efficacy, as different enantiomers can interact differently with chiral biological targets such as enzymes and receptors. The enantioselective synthesis of the ethyl analog of this compound C underscores the recognition of the importance of stereochemistry in this class of compounds nih.govnih.gov. The synthesis was specifically designed to produce a molecule with a defined three-dimensional arrangement of atoms, implying that the spatial orientation of substituents is likely crucial for its biological function.
Despite this, direct comparative studies on the biological efficacy of different stereoisomers of this compound or its analogues are not available in the reviewed literature. The natural this compound C is presumed to have an S configuration based on biogenetic considerations, but the biological activity of its R enantiomer has not been reported nih.gov. A thorough understanding of the impact of stereochemistry would require the synthesis and comparative biological testing of all possible stereoisomers.
Derivatization Strategies for Enhancing Specific Biological Profiles
Derivatization is a common strategy in medicinal chemistry to improve the biological profile of a lead compound, including its potency, selectivity, and pharmacokinetic properties. The synthesis of the ethyl analog of this compound C represents a single instance of such a strategy nih.govresearchgate.net. However, a broader exploration of derivatization strategies for this compound has not been documented. Such research would involve creating a variety of derivatives by adding or modifying functional groups at different positions on the this compound scaffold and then assessing the impact of these changes on specific biological activities. The lack of such studies limits the current understanding of how to rationally modify this compound to enhance its therapeutic potential.
Ecological and Chemotaxonomic Significance
Ecological Role of Haliclorensin in Marine Environments
Sessile marine invertebrates like sponges have evolved complex chemical strategies to overcome environmental challenges such as predation, competition for space, and microbial fouling. wikipedia.orgunep.org Alkaloids produced by sponges are often key components of these strategies.
The production of toxic or unpalatable secondary metabolites is a primary defense mechanism for many sponges, which lack physical defenses. wikipedia.org this compound and its related compounds have demonstrated bioactivities that are consistent with a role in chemical defense. For instance, the originally isolated this compound was found to be cytotoxic, with a reported LD50 value of 2.1 mM. innovareacademics.in Further investigations into related compounds isolated from the sponge Haliclona tulearensis, specifically this compound B and this compound C, showed they exhibited mild toxicity in the brine shrimp lethality assay. researchgate.net
While direct feeding deterrence studies on this compound are not extensively documented, the cytotoxicity of these alkaloids is a strong indicator of their potential to ward off predators. nih.govmdpi.com High cytotoxicity against various cell lines, a characteristic of many defensive compounds, has been noted for alkaloids from the Haliclona genus. nih.govmdpi.comresearchgate.net This bioactivity can make the sponge tissue unpalatable or harmful to potential consumers. wikipedia.orgsci-hub.se
In some cases, the production of these defensive chemicals is outsourced to symbiotic microorganisms. Research has revealed that bacteria associated with Haliclona sponges can be responsible for synthesizing potent alkaloids. innovareacademics.innih.gov For example, a study identified this compound in the extract of Agromyces tropicus, a bacterium isolated from its host sponge, Haliclona (gellius) sp. innovareacademics.in Another study on a Haliclona species found that its defensive renieramycins are produced by an intracellular symbiont, Candidatus Endohaliclona renieramycinifaciens, which is housed in specialized host cells called chemobacteriocytes. nih.gov This symbiotic strategy provides a sophisticated and localized chemical shield for the sponge against predation and microbial threats. nih.gov
Chemical signals are fundamental to interactions between different species in marine environments. nih.govagriculturejournals.cz While the role of this compound as a specific signaling molecule (e.g., in allelopathy or spatial competition) has not been explicitly defined, its production by symbiotic bacteria represents a clear case of interspecies chemical communication. innovareacademics.innih.gov The host sponge provides a protected environment for the bacteria, which in turn produce defensive alkaloids like this compound that benefit the host. nih.govnih.gov This chemically mediated mutualism is a vital ecological interaction, ensuring the survival and fitness of both partners. The transfer of the chemical from the bacterium to the sponge host is a form of communication that underpins their symbiotic relationship.
Chemotaxonomic Implications within the Haliclona Genus and Order Haplosclerida
The classification of sponges, particularly within the order Haplosclerida, has historically been challenging due to a scarcity of distinguishing morphological features. thieme-connect.com The analysis of specific secondary metabolites, or chemotaxonomy, has emerged as a powerful tool to complement traditional taxonomy and resolve evolutionary relationships. researchgate.netthieme-connect.com
This compound and its analogues are part of a larger family of polycyclic diamine and 3-alkylpyridine alkaloids that are characteristic of sponges belonging to the order Haplosclerida. thieme-connect.comacs.orgnih.gov The initial discovery of this compound was from the marine sponge Haliclona tulearensis, collected in South Africa. nih.gov Subsequent studies on this species led to the isolation of several related compounds, including isothis compound, this compound B, and this compound C. researchgate.netnih.gov
The distribution of these alkaloids is not limited to a single species. This compound has also been identified from Haliclona (gellius) sp. and its associated bacterium. innovareacademics.in More significantly from a chemotaxonomic perspective, a related compound, this compound D, was isolated from Neopetrosia chaliniformis, a sponge belonging to a different family (Petrosiidae) but within the same order (Haplosclerida). mdpi.com
This distribution pattern is telling. The presence of a specific class of alkaloids, such as the broader family to which this compound belongs, across different genera and families (Chalinidae, Petrosiidae, Niphatidae) supports the hypothesis of a shared evolutionary origin for these groups within the Haplosclerida. thieme-connect.comnih.gov These compounds serve as chemical markers, suggesting a common ancestry and biosynthetic capability. thieme-connect.com
| Compound | Source Organism | Reference |
|---|---|---|
| This compound | Haliclona tulearensis | nih.gov |
| This compound | Haliclona (gellius) sp.-associated bacterium Agromyces tropicus | innovareacademics.in |
| This compound B | Haliclona tulearensis | researchgate.net |
| This compound C | Haliclona tulearensis | researchgate.net |
| This compound D | Neopetrosia chaliniformis | mdpi.com |
| Isothis compound | Haliclona tulearensis | nih.gov |
The Haliclona genus is a remarkably prolific source of novel nitrogenous secondary metabolites, with over 100 different alkaloids identified. nih.govmdpi.comresearchgate.net This chemical richness is a hallmark of the genus and the broader order Haplosclerida. thieme-connect.comphytojournal.com The structural diversity within this single order is vast, encompassing various classes of alkaloids including 3-alkylpyridines, bis-3-alkylpiperidines, and complex polycyclic diamines like papuamine (B1245492) and haliclonadiamine. nih.govthieme-connect.com
This compound and its related structures contribute to this remarkable diversity. Their unique azacyclodecane ring system adds to the catalogue of varied molecular architectures produced by these sponges. nih.govnih.gov The co-occurrence of different but biosynthetically related alkaloid skeletons within the same or closely related species provides valuable clues about the metabolic pathways at play and the evolutionary divergence of these pathways. thieme-connect.com The cross-distribution of these alkaloid classes among different genera strengthens the argument for the monophyletic evolution of sponges within the Haplosclerida order, suggesting they all evolved from a common ancestor. nih.gov The study of these compounds, therefore, not only reveals novel chemistry but also helps to untangle the complex evolutionary history of one of the most chemically diverse groups of marine invertebrates. thieme-connect.comacs.org
Future Research Directions and Translational Perspectives Non Clinical Focus
Advanced Biosynthetic Pathway Elucidation and Enzyme Characterization
While the basic building blocks of some marine alkaloids are known, the intricate details of their biosynthetic pathways often remain enigmatic. Future research will likely focus on a deeper elucidation of the haliclorensin biosynthetic pathway. A key area of interest is the identification and characterization of the specific enzymes responsible for the assembly of the macrocyclic diamine core. Understanding these enzymatic transformations is crucial for harnessing their potential in biocatalysis. mdpi.comnih.govcreative-proteomics.com
Key research questions in this area include:
What are the specific genes and enzymes responsible for the formation of the azacyclodecane ring in this compound?
What are the mechanisms of the enzymes that catalyze key steps, such as C-N bond formation and ring closure?
How is the stereochemistry of this compound controlled during its biosynthesis?
Advanced techniques such as genome mining of the source organism, Haliclona tulearensis, and its associated microbiome, coupled with heterologous expression of candidate gene clusters, will be instrumental. researchgate.net Furthermore, detailed biochemical characterization of the purified enzymes will provide insights into their substrate specificity, kinetics, and catalytic mechanisms. longdom.orgmdpi.com
Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production
The total synthesis of this compound and its analogues has been a subject of considerable interest, with various strategies being explored. researchgate.netcapes.gov.bracs.orgrsc.org However, these chemical syntheses can be lengthy and may not be the most sustainable approach for large-scale production. Chemoenzymatic synthesis, which combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising alternative. nih.govbeilstein-journals.org
Future efforts in this area could involve:
Utilizing the enzymes discovered from the biosynthetic pathway studies as biocatalysts in synthetic routes.
Engineering these enzymes to accept a wider range of substrates, enabling the creation of novel this compound analogues.
Developing one-pot cascade reactions that integrate multiple enzymatic and chemical steps to improve efficiency and reduce waste. nih.gov
A notable example is the potential application of enzymes like thioesterases, which are involved in the macrocyclization of peptides and polyketides, for the synthesis of the this compound macrocycle. beilstein-journals.org Lipases are another class of enzymes that have shown utility in the chemoenzymatic synthesis of related alkaloid structures. researchgate.net
Discovery of Novel this compound Analogues from Underexplored Marine Organisms
The marine environment, particularly sponges of the genus Haliclona, represents a vast and largely untapped reservoir of novel natural products. mdpi.com To date, several this compound analogues, such as isohalitulin and haliclorensins B, C, and D, have been isolated from Haliclona tulearensis and Neopetrosia chaliniformis. researchgate.net The discovery of these analogues suggests that a wider diversity of related structures exists in other marine organisms.
Future research should focus on:
Systematic screening of extracts from underexplored marine sponges and other invertebrates for the presence of new this compound-type alkaloids.
Employing modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, for the rapid identification and structural elucidation of novel compounds.
Investigating the symbiotic microorganisms associated with these marine organisms, as they may be the true producers of these alkaloids. researchgate.net
The discovery of new analogues will not only expand the chemical diversity of this compound class but also provide new leads for biological activity studies.
Development of High-Throughput Screening Assays for Molecular Target Identification
A critical step in understanding the biological function of any bioactive compound is the identification of its molecular target(s). labmanager.com For this compound, while cytotoxic activity has been reported, its precise molecular targets remain to be fully elucidated. researchgate.net High-throughput screening (HTS) offers a powerful approach to rapidly screen large libraries of compounds against a panel of potential biological targets. bmglabtech.comox.ac.uk
Future research in this area will involve:
Developing and optimizing a variety of cell-based and biochemical assays suitable for HTS. evotec.com
Screening this compound and its analogues against diverse target classes, such as kinases, phosphatases, and receptors, to identify potential interactions. bmglabtech.com
Utilizing advanced screening platforms, including biophysical methods like surface plasmon resonance (SPR), to characterize compound-target interactions in real-time. genedata.com
The data generated from HTS campaigns will be crucial for prioritizing "hits" and guiding further mechanistic studies. labmanager.comox.ac.uk
Application in Chemical Probe Development for Biological System Perturbation
High-quality chemical probes are invaluable tools for dissecting complex biological processes. oicr.on.canih.govnih.gov A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. oicr.on.ca this compound and its analogues, once their molecular targets are identified and validated, have the potential to be developed into such probes.
Key steps in developing this compound-based chemical probes include:
Structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified target.
Synthesis of "inactive" or "negative control" analogues to demonstrate that the observed biological effects are due to on-target activity. nih.gov
Characterization of the probe's effects in cellular and in vivo models to understand its impact on biological pathways.
These chemical probes could then be used to investigate the role of their specific targets in various biological contexts, contributing to a deeper understanding of cellular function and disease. oicr.on.ca
Integration of Computational Chemistry and Artificial Intelligence in this compound Research
Computational chemistry and artificial intelligence (AI) are increasingly being integrated into natural product research and drug discovery. ucr.eduschrodinger.compnnl.govuva.nl These in silico approaches can accelerate various aspects of this compound research, from understanding its properties to designing new experiments.
Future applications in this domain include:
Molecular Modeling: Using quantum chemical calculations and molecular dynamics simulations to understand the conformational preferences of this compound and its interaction with potential biological targets. ucr.edunih.gov
Virtual Screening: Employing computational models to screen large virtual libraries of compounds for potential binding to the identified targets of this compound, thus prioritizing compounds for synthesis and testing. labmanager.com
Predictive Modeling: Developing machine learning models trained on existing data to predict the biological activities of new this compound analogues, guiding the design of more potent and selective compounds. schrodinger.com
By combining computational approaches with experimental validation, researchers can more efficiently explore the chemical space around this compound and accelerate the discovery and development of new scientific tools.
Q & A
Q. What are the established synthetic routes for Haliclorensin, and how are its structural features confirmed?
this compound is synthesized via multi-step organic reactions, including hydrogenation using Pd/C catalysts and chromatographic purification. Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, this compound C was characterized by specific NMR peaks (e.g., δ 1.25–1.35 ppm for methyl groups) and high-resolution MS data . Researchers should replicate protocols from peer-reviewed syntheses, ensuring solvent purity and reaction condition optimization (e.g., inert atmosphere, temperature control).
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what data inconsistencies may arise?
Key techniques include / NMR, IR spectroscopy, and MS. Contradictions in data (e.g., unexpected splitting in NMR spectra) may stem from impurities, stereoisomerism, or solvent artifacts. To resolve these, researchers should cross-validate results with elemental analysis, repeat experiments under controlled conditions, and compare findings with literature benchmarks .
Advanced Research Questions
Q. How can researchers optimize the yield and stereochemical purity of this compound derivatives during synthesis?
Methodological approaches include:
- Catalyst screening : Testing alternative catalysts (e.g., chiral catalysts) to enhance enantioselectivity.
- Reaction kinetics : Monitoring reaction progress via TLC or HPLC to identify optimal termination points.
- Purification : Using preparative HPLC or crystallization to isolate stereoisomers. Document all parameters (e.g., temperature, solvent ratios) to ensure reproducibility .
Q. What strategies address contradictory bioactivity data in this compound studies?
Discrepancies in bioassays (e.g., varying IC values) may arise from differences in cell lines, assay protocols, or compound stability. Solutions include:
Q. How can computational modeling improve the design of this compound analogs with enhanced properties?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., enzymes). Pair this with density functional theory (DFT) to optimize electronic properties. Validate predictions with in vitro assays, ensuring alignment between computational and experimental results .
Q. What methodologies ensure ecological relevance in this compound toxicity studies?
- Trophic-level testing : Evaluate toxicity across aquatic (e.g., Daphnia magna) and terrestrial organisms.
- Environmental fate analysis : Use HPLC-MS to track degradation products in simulated ecosystems.
- Longitudinal studies : Monitor bioaccumulation potential over extended periods, adhering to EPA guidelines .
Methodological Frameworks
Q. How should researchers design experiments to balance novelty and reproducibility in this compound studies?
- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework.
- Negative controls : Include solvent-only and known inhibitor controls in bioassays.
- Data transparency : Publish raw spectra, chromatograms, and statistical code in supplementary materials .
Q. What criteria validate the purity of this compound samples in interdisciplinary collaborations?
Establish a validation matrix:
- Purity thresholds : ≥95% by HPLC (λ = 254 nm).
- Cross-lab verification : Share samples with independent labs for NMR/MS replication.
- Batch documentation : Record storage conditions (e.g., desiccated, −20°C) to prevent degradation .
Tables for Quick Reference
| Analytical Technique | Key Parameters | Common Pitfalls |
|---|---|---|
| NMR Spectroscopy | δ values, coupling constants | Solvent peaks masking signals |
| Mass Spectrometry | m/z ratios, isotope patterns | Ion suppression in complex matrices |
| HPLC | Retention time, peak area | Column degradation over time |
| Synthesis Optimization | Variables to Test | Outcome Metrics |
|---|---|---|
| Catalyst type | Pd/C vs. Raney Nickel | Yield, enantiomeric excess (ee) |
| Solvent system | Methanol vs. Ethyl acetate | Reaction rate, byproduct formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
